2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane is a complex organic compound belonging to the class of spiro compounds, which are characterized by two or more rings sharing a single atom. This specific compound features a spiro linkage between a diazaspiro octane core and a benzyl group, making it an interesting subject for various chemical and biological studies. Its unique structure contributes to its potential applications in medicinal chemistry, particularly as an antitubercular agent and in other therapeutic contexts.
The compound can be synthesized through several methods, with detailed procedures available in chemical literature and databases such as BenchChem and MDPI. These sources provide insights into its synthesis, properties, and applications in scientific research.
2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane is classified under:
The synthesis of 2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane can be accomplished via various synthetic routes. One common method involves the annulation of cyclopentane and four-membered ring systems using hydrazine in ethanol under reflux conditions. This method allows for the formation of the diazaspiro framework effectively.
For large-scale production, techniques such as continuous flow synthesis or automated synthesizers may be employed to enhance efficiency and yield.
The molecular structure of 2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C15H22N2 |
Molecular Weight | 230.35 g/mol |
IUPAC Name | 7-benzyl-2-ethyl-2,7-diazaspiro[3.4]octane |
InChI Key | VIYYRTSAIOEXEZ-UHFFFAOYSA-N |
Canonical SMILES | CCN1CC2(C1)CCN(C2)CC3=CC=CC=C3 |
These structural details highlight the complexity and uniqueness of this compound.
2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane is involved in various chemical reactions including:
The products formed from these reactions depend on specific reagents used:
The mechanism of action for 2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane involves its interaction with biological targets, particularly in its role as an antitubercular agent. It undergoes reduction by bacterial enzymes which leads to the formation of reactive intermediates that exhibit bactericidal properties.
While specific physical properties such as melting point and boiling point are not extensively documented in available literature, general characteristics can be inferred from similar compounds within the same class.
The compound exhibits typical reactivity associated with spiro compounds:
2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane has notable applications in scientific research:
This compound exemplifies a versatile scaffold with promising implications in drug discovery and development, warranting further research into its properties and applications.
The 2,6-diazaspiro[3.4]octane scaffold has evolved into a privileged structure due to its versatile receptor binding capabilities and profound bioactivity spectrum. Its "privileged" status arises from consistent interactions with diverse biological targets across therapeutic areas, evidenced by its incorporation into clinical candidates. Structural advantages include:
Table 1: Bioactive Derivatives of 2,6-Diazaspiro[3.4]octane
Compound Derivative | Biological Target | Activity (MIC or IC₅₀) | Therapeutic Area |
---|---|---|---|
Nitrofuran-triazole conjugate | Mycobacterium tuberculosis | 0.016 μg/mL MIC | Antitubercular [1] |
N-Mesyl triazole variant | Sigma-1 Receptor | High affinity (Ki ~nM) | Neuropathic pain [2] |
KRAS G12C inhibitor | Mutant KRAS protein | Tumor growth inhibition | Oncology [4] |
VDAC1 inhibitor | Mitochondrial porin | Enhanced insulin secretion | Diabetes [1] |
Notably, antitubercular leads featuring this scaffold achieve remarkable potency (0.016 μg/mL MIC against M. tuberculosis H37Rv), attributed to nitroreductase activation and bacterial membrane disruption [1]. Simultaneously, sigma-1 receptor antagonists like compound 32 demonstrate nanomolar affinity, enabling morphine tolerance reversal—validating the scaffold’s CNS drug potential [2].
Peripheral modifications on the 2,6-diazaspiro[3.4]octane core dictate pharmacological outcomes through steric occupancy, electronic modulation, and conformational locking. The 2-ethyl-6-benzyl motif exemplifies this principle:
Table 2: Impact of Peripheral Modifications on Bioactivity
Modification Site | Group Introduced | Biological Consequence | Mechanistic Insight |
---|---|---|---|
N6 position | Benzyl | Moderate σ1R affinity (Ki ~100 nM) | Engages hydrophobic subpocket [2] |
N6 position | Mesyl | Ultrahigh antitubercular activity (0.016 μg/mL MIC) | Enhances bacterial uptake/residence time [1] |
C8 position | 1,2,4-Oxadiazole | Moderate antitubercular activity (6.2 μg/mL MIC) | Balances lipophilicity and H-bonding [1] |
C8 position | Methyl-1,2,4-triazole | Loss of antitubercular activity (>100 μg/mL MIC) | Reduces membrane permeability [1] |
The "molecular periphery exploration" strategy proved critical in antitubercular lead optimization: Minimal changes—like swapping benzyl for mesyl at N6—yielded extraordinary potency gains, underscoring this scaffold’s sensitivity to tailored modifications [1].
The therapeutic trajectory of diazaspiro[3.4]octanes began with nitroheterocyclic antibacterials and expanded into CNS receptor modulation:
Synthetic accessibility fueled this evolution: Routes like cyclopentane annulation and azetidine ketone cycloadditions enabled multigram synthesis. For example, N-Boc-azetidinone underwent Horner-Wadsworth-Emmons olefination and [3+2] cycloaddition to deliver functionalized cores at 56% yield [1] [5].
CAS No.: 16382-06-2
CAS No.: 24622-61-5
CAS No.: 50854-94-9
CAS No.: 28700-49-4
CAS No.: 208923-61-9
CAS No.: